molecular formula C7H9BrN2O2S B13580883 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide

Cat. No.: B13580883
M. Wt: 265.13 g/mol
InChI Key: BKVJBWRDHTZXBQ-UHFFFAOYSA-N
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Description

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Mechanism of Action

The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the desired therapeutic effects.

Biological Activity

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused imidazole-thiazole ring structure, which is known to impart various pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 2-(5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrobromide
  • CAS Number: 2648982-52-7
  • Molecular Formula: C7H8N2O2S·Br
  • Molecular Weight: 265.13 g/mol
  • Purity: 95%

The biological activity of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it may affect the activity of protein kinases that are critical in cancer cell signaling .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antitumor Activity : Research has indicated that derivatives of imidazole-thiazole compounds can inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This is linked to the modulation of cell cycle regulators .

Biological Activity Data

Biological ActivityObserved EffectReference
Enzyme InhibitionReduced kinase activity in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduced apoptosis in glioma cell lines

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various imidazole-thiazole derivatives on glioma cell lines. The results showed that compounds similar to 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}acetic acid hydrobromide exhibited significant cytotoxicity with GI50 values below 10 μM in sensitive cell lines .
  • Antimicrobial Activity : In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrobromide

InChI

InChI=1S/C7H8N2O2S.BrH/c10-6(11)3-5-4-9-2-1-8-7(9)12-5;/h4H,1-3H2,(H,10,11);1H

InChI Key

BKVJBWRDHTZXBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(SC2=N1)CC(=O)O.Br

Origin of Product

United States

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